

In Vitro Characterization of Tyrphostin AG 1288: A Technical Guide

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Compound of Interest

Compound Name: Tyrphostin AG 1288

Cat. No.: B1228077

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Introduction

Tyrphostin AG 1288 is a potent inhibitor of protein tyrosine kinases, a class of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and immune responses. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the in vitro characterization of **Tyrphostin AG 1288**, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action.

Physicochemical Properties

Property	Value
Chemical Name	Propanedinitrile, 2-[(3,4-dihydroxy-5-nitrophenyl)methylene]-
Molecular Formula	C ₁₀ H ₅ N ₃ O ₄
Molecular Weight	231.16 g/mol
Appearance	Light yellow to yellow solid

Biological Activity

Tyrphostin AG 1288 has been demonstrated to exhibit significant in vitro biological activity, primarily through the inhibition of tyrosine kinases. Its key characterized effects include the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) expression and the attenuation of Tumor Necrosis Factor-alpha (TNF α)-mediated cytotoxicity.

Inhibition of ICAM-1 Expression

ICAM-1 is a cell surface glycoprotein that plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to endothelial cells. Overexpression of ICAM-1 is associated with various inflammatory conditions. **Tyrphostin AG 1288** has been shown to inhibit TNF α -induced ICAM-1 expression in human vascular endothelial cells and lung epithelial cells.

Parameter	Value	Cell Line	Reference
IC50 (ICAM-1 Expression)	~25 μ M	Human Umbilical Vein Endothelial Cells (HUVEC)	Burke-Gaffney A, et al. (1996)

Inhibition of TNF α -Mediated Cytotoxicity

TNF α is a pro-inflammatory cytokine that can induce cell death in certain cell lines, such as the L929 murine fibrosarcoma cell line. This cytotoxic effect is often used as a model to screen for compounds with anti-inflammatory or cytoprotective properties. **Tyrphostin AG 1288** has been reported to inhibit TNF α -mediated cytotoxicity in vitro.[\[1\]](#)

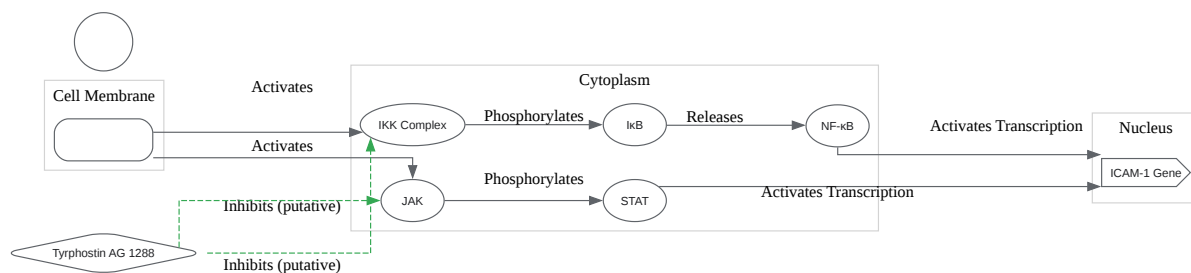
Assay	Effect
TNF α -mediated cytotoxicity in L929 cells	Inhibitory

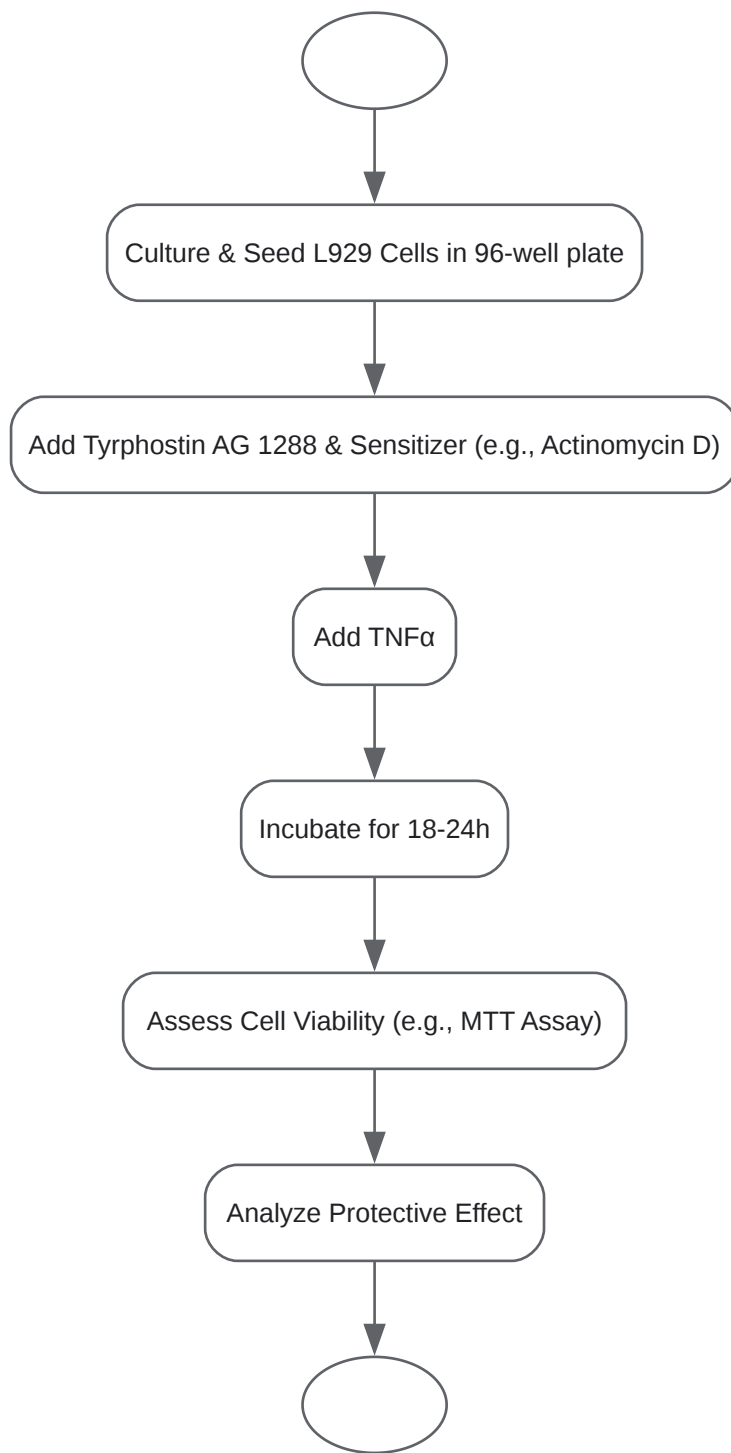
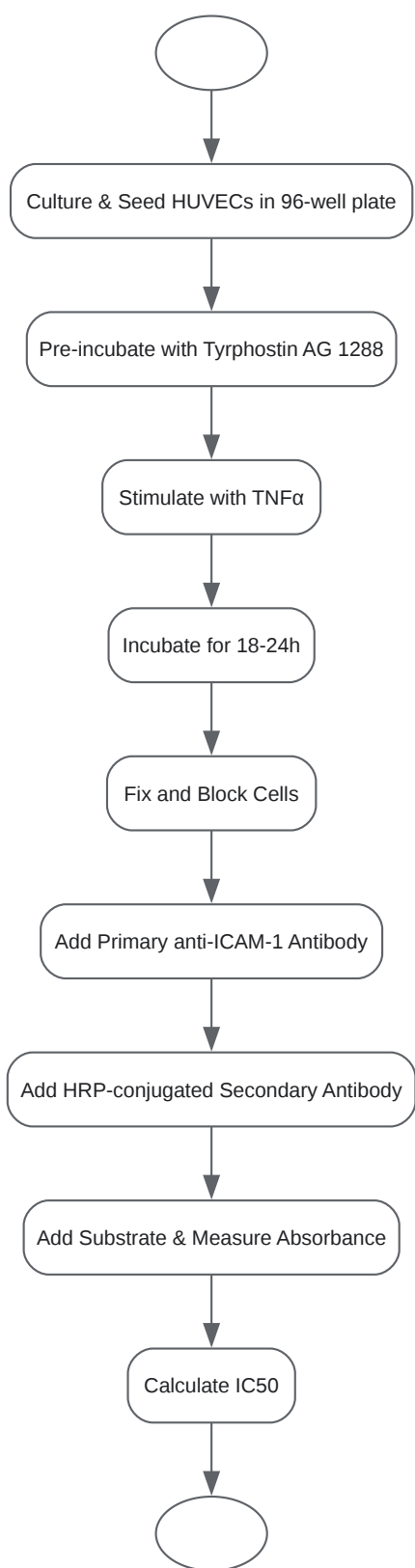
Signaling Pathways

While the precise and complete signaling network affected by **Tyrphostin AG 1288** is not fully elucidated, its known activities suggest interference with key inflammatory signaling pathways.

Putative Inhibition of NF- κ B and JAK/STAT Pathways

The inhibition of TNF α -induced ICAM-1 expression suggests that **Tyrphostin AG 1288** may act on downstream signaling pathways activated by TNF α . The transcription factor Nuclear Factor-kappa B (NF- κ B) is a master regulator of inflammatory responses and a key mediator of TNF α signaling, leading to the expression of adhesion molecules like ICAM-1. Furthermore, the broader class of tyrphostins has been shown to modulate the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, another critical signaling cascade in immunity and inflammation. While direct evidence for **Tyrphostin AG 1288** is limited, its mechanism of action is hypothesized to involve the modulation of these pathways.





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References

- 1. JAK3, STAT, and MAPK signaling pathways as novel molecular targets for the tyrphostin AG-490 regulation of IL-2-mediated T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
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